

4-Ethynyl-2-methylpyridine CAS 30413-56-0 properties

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Compound of Interest

Compound Name: 4-Ethynyl-2-methylpyridine

Cat. No.: B1399146

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An In-depth Technical Guide to **4-Ethynyl-2-methylpyridine**: Synthesis, Properties, and Applications

Foreword

Welcome to a comprehensive technical guide on **4-Ethynyl-2-methylpyridine** (CAS 30413-56-0). As a senior application scientist, my goal is to provide researchers, chemists, and drug development professionals with a detailed and practical understanding of this versatile heterocyclic building block. This guide moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and providing self-validating protocols. The information herein is grounded in authoritative sources to ensure scientific integrity and empower your research endeavors.

Introduction and Significance

4-Ethynyl-2-methylpyridine, also known as (2-Methylpyridin-4-yl)acetylene or 4-Ethynyl-2-picoline, is a key intermediate in organic synthesis.^[1] Its structure, featuring a pyridine ring substituted with a reactive terminal alkyne and a methyl group, makes it a valuable synthon for the construction of complex molecular architectures. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, while the ethynyl group serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This unique combination of functional groups allows for the strategic introduction of the 2-methylpyridine core into a wide array of target molecules, making it particularly relevant in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical and spectroscopic characteristics of **4-Ethynyl-2-methylpyridine** are summarized below.

Physicochemical Properties

The physical and chemical properties of **4-Ethynyl-2-methylpyridine** determine its handling, storage, and reaction conditions.

Property	Value	Source
CAS Number	30413-56-0	[2][3]
Molecular Formula	C ₈ H ₇ N	[3][4]
Molecular Weight	117.15 g/mol	[3]
IUPAC Name	4-ethynyl-2-methylpyridine	
Appearance	Solid	
Boiling Point	188.9 ± 28.0 °C at 760 mmHg	
pKa (conjugate acid)	~5.98 (estimated based on 4-methylpyridine)	[5]
Solubility	Soluble in water	[6]
Purity	Typically ≥98%	[7]

Note: The pKa value is an estimation based on the parent compound, 4-methylpyridine. The ethynyl group may slightly alter the basicity of the pyridine nitrogen.

Spectroscopic Profile (Predicted)

While experimental spectra are best obtained from the supplier for a specific batch, the following provides an expert prediction of the key spectroscopic features of **4-Ethynyl-2-methylpyridine**, which is crucial for reaction monitoring and structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl, acetylenic, and pyridine ring protons.

- Methyl Protons (C2-CH₃): A singlet around δ 2.5 ppm.
- Pyridine Protons (H3, H5, H6): A set of signals in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, H3 and H5 will likely appear as doublets or singlets, while H6 will be a doublet. The proton adjacent to the nitrogen (H6) is expected to be the most downfield.
- Acetylenic Proton (C \equiv C-H): A sharp singlet around δ 3.0-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Methyl Carbon (C2-CH₃): A signal around δ 20-25 ppm.
- Pyridine Carbons: Signals in the range of δ 120-150 ppm, with the carbon bearing the methyl group (C2) and the carbon adjacent to the nitrogen (C6) appearing further downfield.
- Alkynyl Carbons (C \equiv C-H): Two distinct signals between δ 70-90 ppm.

IR (Infrared) Spectroscopy:

- C \equiv C-H stretch (terminal alkyne): A sharp, characteristic peak around 3300 cm⁻¹.
- C \equiv C stretch: A weaker absorption around 2100-2200 cm⁻¹.
- C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
- C-H stretches (aromatic and methyl): Absorptions around 2900-3100 cm⁻¹.

Mass Spectrometry (MS):

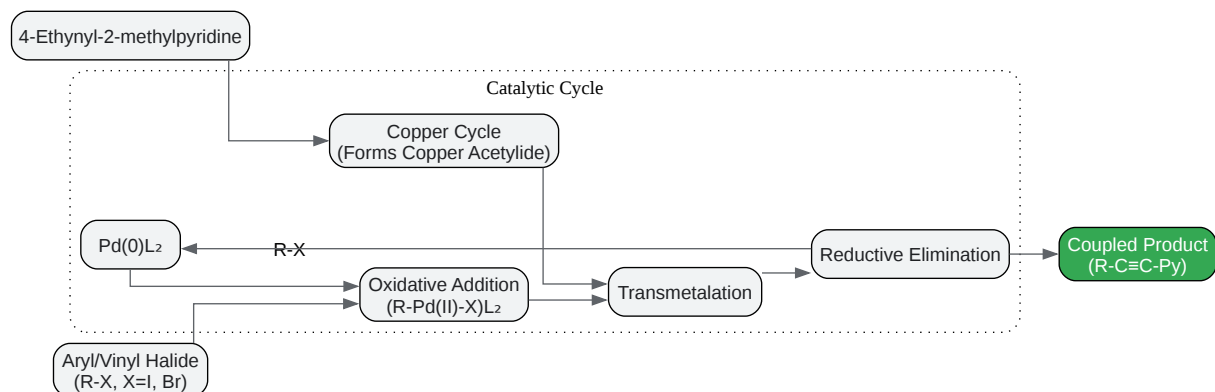
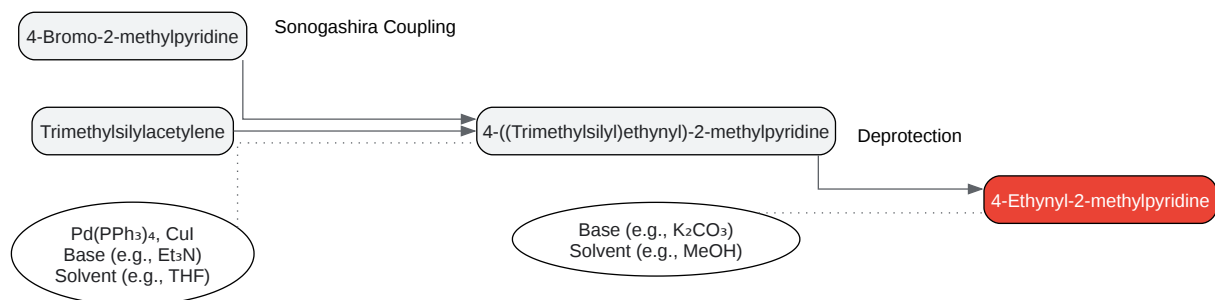
- Molecular Ion (M⁺): A prominent peak at m/z = 117.[\[4\]](#)
- Key Fragmentation: Loss of the acetylenic proton, the methyl group, or cleavage of the pyridine ring.

Synthesis and Reactivity

The synthetic utility of **4-Ethynyl-2-methylpyridine** is primarily centered around the reactivity of its terminal alkyne. It is both synthesized from and utilized in one of the most powerful C-C bond-forming reactions in modern organic chemistry: the Sonogashira coupling.

Synthetic Pathway via Sonogashira Coupling

The most logical and widely applicable method for the synthesis of **4-Ethynyl-2-methylpyridine** is the Sonogashira cross-coupling reaction. This involves the reaction of a 4-halo-2-methylpyridine (typically bromo or iodo) with a protected acetylene source, followed by deprotection.



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